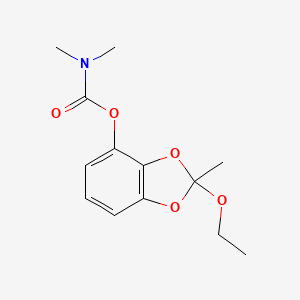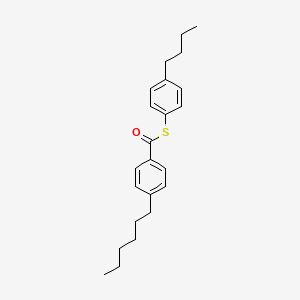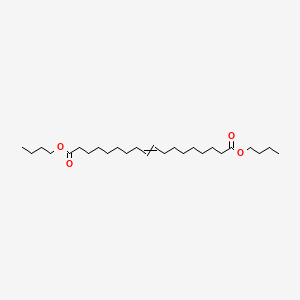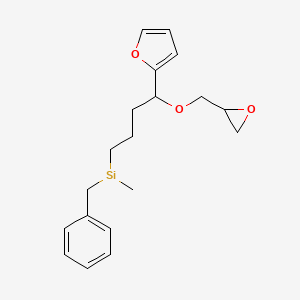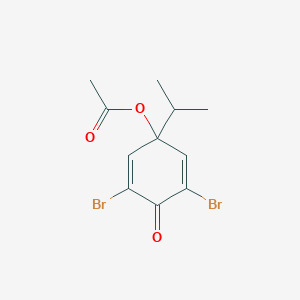
3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate is a chemical compound known for its unique structure and properties. This compound features a cyclohexadienone core substituted with bromine atoms and an acetate group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate typically involves the bromination of a precursor compound followed by acetylation. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the desired positions. The acetylation step is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less brominated or deoxygenated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions include various brominated and deoxygenated derivatives, which can be further utilized in different chemical applications.
Applications De Recherche Scientifique
3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s brominated structure makes it useful in studying enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and the acetate group play crucial roles in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dibromo-4-hydroxy-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate
- 3,5-Dibromo-4-oxo-1-propyl-2,5-cyclohexadien-1-yl acetate
Uniqueness
3,5-Dibromo-4-oxo-1-(propan-2-yl)cyclohexa-2,5-dien-1-yl acetate is unique due to its specific substitution pattern and the presence of both bromine atoms and an acetate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
61305-87-1 |
|---|---|
Formule moléculaire |
C11H12Br2O3 |
Poids moléculaire |
352.02 g/mol |
Nom IUPAC |
(3,5-dibromo-4-oxo-1-propan-2-ylcyclohexa-2,5-dien-1-yl) acetate |
InChI |
InChI=1S/C11H12Br2O3/c1-6(2)11(16-7(3)14)4-8(12)10(15)9(13)5-11/h4-6H,1-3H3 |
Clé InChI |
IWRGLQTUKFUIFS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(C=C(C(=O)C(=C1)Br)Br)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


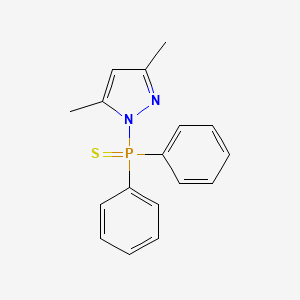
![4-[(4-Hydroxy-3,5-diiodophenyl)sulfanyl]-3,5-diiodo-L-phenylalanine](/img/structure/B14590460.png)
![3-[(4-Oxo-3,4-dihydro-2H-1-benzopyran-6-yl)oxy]propanoic acid](/img/structure/B14590468.png)
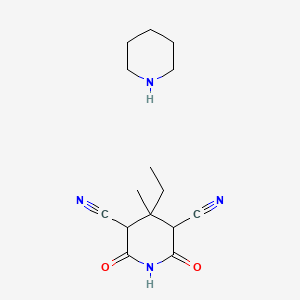
![N-[2-(4-Formylphenyl)ethyl]-N-methylacetamide](/img/structure/B14590479.png)
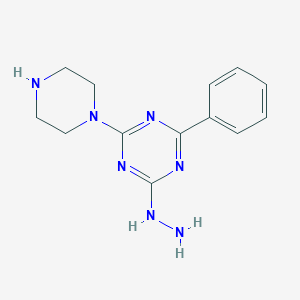
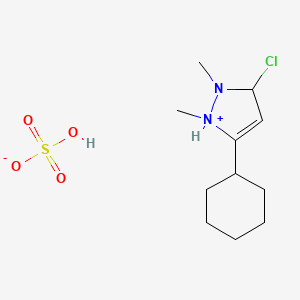
![1-[1-Chloro-2-(4-methoxyphenyl)propan-2-yl]pyrrolidine-2,5-dione](/img/structure/B14590496.png)
